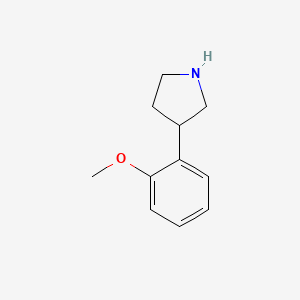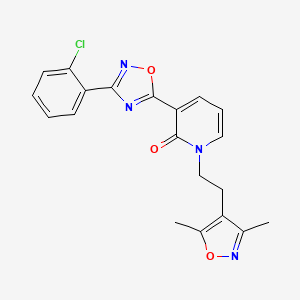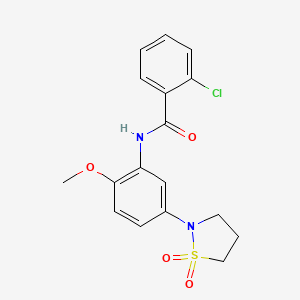
Ethyl 4-(4-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with similar structures, such as Ethyl 4-(4-bromophenyl)butanoate and Ethyl 4-bromophenylacetate , are known. These compounds contain a bromophenyl group, which is a phenyl ring (a cyclic group of carbon atoms) with a bromine atom attached. The ethyl group is a two-carbon chain, and the butanoate or acetate refers to the presence of a carboxylic acid ester functional group.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR and IR spectroscopy. For example, Ethyl 4-bromophenylacetate has a molecular formula of C10H11BrO2 and a monoisotopic mass of 241.994232 Da .Chemical Reactions Analysis
Again, while specific reactions involving your compound aren’t available, compounds with similar structures can undergo a variety of reactions. For example, they can participate in nucleophilic substitution reactions, where a nucleophile attacks an electrophilic carbon, resulting in the substitution of a group .Physical And Chemical Properties Analysis
Physical and chemical properties can be determined experimentally. For Ethyl 4-bromophenylacetate, it’s known to be a clear colorless to pale yellow liquid .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
A study detailed the synthesis and evaluation of various 2,4-diamino-6-hydroxypyrimidines, demonstrating significant antiretroviral activity against cell culture retrovirus replication, notably human immunodeficiency virus and Moloney murine sarcoma virus. The study emphasizes the potential of these compounds, including derivatives similar to ethyl 4-(4-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate, in antiretroviral therapy (Hocková et al., 2003).
Crystal Structure Analysis
The crystal structures of compounds related to ethyl 4-(4-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate have been determined, providing insights into the molecular conformations and potential interactions relevant to their biological activities (Kurbanova et al., 2009).
Antioxidant and Radioprotective Activities
Research into novel pyrimidine derivatives has shown that compounds including the ethyl 4-(4-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate structure exhibit in vitro antioxidant activity and in vivo radioprotection in Drosophila melanogaster, indicating their potential for oxidative stress mitigation (Mohan et al., 2014).
Microwave-mediated Synthesis
A study explored the microwave-mediated, solvent-free synthesis of novel pyrimido[1,2-a]pyrimidines, demonstrating the efficiency of this approach for creating derivatives of ethyl 4-(4-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate, with potential implications for the rapid development of new pharmaceuticals (Vanden Eynde et al., 2001).
Nonlinear Optical Properties
An investigation into the structural, electronic, and optical properties of thiopyrimidine derivatives, akin to ethyl 4-(4-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate, highlighted their potential applications in nonlinear optics (NLO) and optoelectronics, based on comparative DFT/TDDFT and experimental studies (Hussain et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with multiple receptors
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. It can be inferred from related compounds that it might interact with its targets, leading to changes in cellular processes . More detailed studies are required to elucidate the precise mode of action.
Biochemical Pathways
The compound might be involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
The lipophilic character of similar compounds seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains
Result of Action
A related compound showed potent in vitro antipromastigote activity, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . More research is needed to describe the specific molecular and cellular effects of this compound’s action.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy can be affected by the presence of other substances in the environment . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-(4-bromophenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3/c1-2-25-19(24)15-16(12-8-10-14(20)11-9-12)21-17(22-18(15)23)13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQPDYMVXMLBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate](/img/no-structure.png)
![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2999173.png)

![2-[2-(Chloromethyl)-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl]acetonitrile](/img/structure/B2999176.png)
![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide](/img/structure/B2999179.png)



![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2999184.png)
![Methyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2999186.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2999187.png)
![(Z)-3-allyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2999189.png)